D-Ribulose 5-phosphate

説明

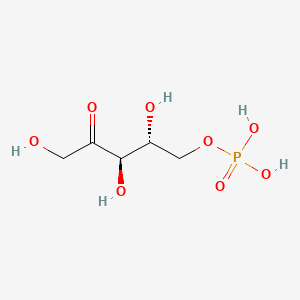

Structure

3D Structure

特性

IUPAC Name |

[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZLKVNUWIIPSJ-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)CO)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336247, DTXSID001336250 | |

| Record name | Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Ribulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

551-85-9, 4151-19-3 | |

| Record name | D-Ribulose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribulose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribulose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-RIBULOSE 5-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THU37VTP7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of D-Ribulose 5-Phosphate: Unraveling a Key Step in Photosynthesis

An In-depth Technical Guide on the Core Discovery

The elucidation of the path of carbon in photosynthesis, a landmark achievement in biochemistry, revealed the intricate cyclic process known as the Calvin-Benson-Bassham cycle. A pivotal intermediate in this cycle is D-Ribulose 5-phosphate (Ru5P), the precursor to the CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP). The discovery of Ru5P and its role was not a singular event but rather the culmination of a series of innovative experiments that meticulously traced the journey of carbon from atmospheric CO2 to the building blocks of life. This technical guide delves into the history of the discovery of this compound's crucial role in photosynthesis, providing a detailed account of the experimental methodologies, quantitative data, and the logical framework that led to our current understanding.

The Advent of Radiotracers and Chromatography: A New Era in Metabolic Research

The groundbreaking work of Melvin Calvin, Andrew Benson, James Bassham, and their colleagues at the University of California, Berkeley, in the late 1940s and 1950s, was made possible by two key technological advancements: the availability of the radioactive isotope carbon-14 (B1195169) (¹⁴C) and the development of paper chromatography.[1] Carbon-14, with its relatively long half-life, served as an ideal tracer to follow the path of carbon atoms as they were incorporated into various organic molecules during photosynthesis.[2] Paper chromatography provided a powerful method to separate the complex mixture of radiolabeled compounds produced by the photosynthetic organisms.[3]

The "Lollipop" Experiment: Capturing Photosynthesis in Action

The experimental system devised by Calvin's team, famously known as the "lollipop" experiment, was elegant in its simplicity and effectiveness.[4][5] It allowed for the precise timing of the exposure of photosynthetic organisms, typically the unicellular green alga Chlorella, to ¹⁴CO₂.

Experimental Workflow

The workflow of the lollipop experiment was designed to capture the earliest products of carbon fixation and trace their subsequent transformations.

Data Presentation: The Time-Course of ¹⁴C Incorporation

By taking samples at very short time intervals after the introduction of ¹⁴CO₂, Calvin's team was able to determine the sequence in which different intermediates of the photosynthetic pathway became labeled. The first stable product to be identified was 3-phosphoglycerate (B1209933) (3-PGA).[5] As the exposure time to ¹⁴CO₂ increased, the radioactivity appeared in other compounds, including sugar phosphates. The quantitative analysis of the distribution of ¹⁴C among these intermediates over time was crucial in piecing together the cyclic nature of the pathway.

| Time (seconds) | 3-Phosphoglycerate (3-PGA) (% of total ¹⁴C fixed) | Sugar Phosphates (including Ribulose 5-phosphate) (% of total ¹⁴C fixed) | Other Compounds (Amino Acids, Organic Acids) (% of total ¹⁴C fixed) |

| 2 | > 70 | < 10 | < 20 |

| 5 | ~ 50 | ~ 20 | ~ 30 |

| 30 | ~ 20 | ~ 40 | ~ 40 |

| 90 | < 10 | > 50 | ~ 40 |

Note: The data presented in this table is a qualitative representation based on the findings of Calvin, Benson, and Bassham's experiments. The exact percentages varied between experiments but the general trend of early labeling of 3-PGA followed by the labeling of sugar phosphates was consistently observed.

Experimental Protocols

The success of these experiments hinged on the meticulous execution of several key techniques.

Algal Culture and ¹⁴CO₂ Fixation

-

Organism: The unicellular green alga Chlorella pyrenoidosa was cultured in a nutrient medium.

-

Apparatus: A flat, circular glass vessel (the "lollipop") with a volume of approximately 100 ml was used.[4] The flat design ensured uniform illumination of the algal suspension.

-

Procedure: A suspension of Chlorella was allowed to photosynthesize in the presence of a continuous stream of air containing a low concentration of non-radioactive CO₂. At the start of the experiment, a solution of sodium bicarbonate containing ¹⁴C (NaH¹⁴CO₃) was injected into the algal suspension. At precise time intervals, aliquots of the suspension were rapidly drained into a vessel containing hot ethanol (80°C) to immediately denature the enzymes and halt all metabolic activity.[5]

Two-Dimensional Paper Chromatography

-

Preparation of Extract: The ethanol-killed algal suspension was extracted to obtain the soluble radioactive compounds.

-

Chromatography Paper: Large sheets of Whatman No. 1 filter paper were used.

-

Solvent Systems:

-

First Dimension: Phenol saturated with water. The chromatogram was developed in an atmosphere saturated with the solvent vapor.

-

Second Dimension: Butanol-propionic acid-water mixture. After the first run, the paper was dried, rotated 90 degrees, and then developed in the second solvent system.[3]

-

-

Purpose: This two-dimensional separation technique provided a high degree of resolution, allowing for the separation of a large number of closely related compounds present in the algal extract.

Autoradiography and Compound Identification

-

Detection of Radioactivity: The dried chromatogram was placed in contact with a sheet of X-ray film for a period of several days to weeks. The radioactive spots on the paper exposed the film, creating a map of the ¹⁴C-labeled compounds (an autoradiogram).

-

Identification: The radioactive spots were identified by comparing their positions on the chromatogram with the positions of known, non-radioactive compounds that were run under the same conditions and visualized using specific chemical sprays. The radioactive compounds could also be eluted from the paper for further chemical analysis.[6]

The Discovery of this compound and the Regeneration Phase

The time-course experiments revealed that after 3-PGA, the radioactivity appeared in a variety of sugar phosphates, including triose phosphates, hexose (B10828440) phosphates, and pentose (B10789219) phosphates.[5] A key challenge was to understand how the initial CO₂ acceptor, a five-carbon sugar, was regenerated to sustain the cycle.

Through careful analysis of the labeling patterns of different sugar phosphates, it became evident that a series of complex rearrangements were occurring. The discovery of sedoheptulose-7-phosphate as an intermediate was a crucial step in unraveling this part of the cycle.

The identification of this compound as a key intermediate in the regeneration phase was a significant breakthrough. It was found to be the immediate precursor to Ribulose-1,5-bisphosphate (RuBP), the molecule that directly reacts with CO₂.

The enzymatic basis for this conversion was later established with the discovery of phosphoribulokinase (PRK) , an enzyme that catalyzes the ATP-dependent phosphorylation of this compound at the C1 position to form RuBP.[7] Another key enzyme, ribose-5-phosphate (B1218738) isomerase , was identified as being responsible for the interconversion of ribose-5-phosphate and ribulose-5-phosphate.

Signaling Pathways and Logical Relationships

The discovery of this compound's role is embedded within the larger logical framework of the Calvin-Benson-Bassham cycle.

Conclusion

The discovery of this compound as a key intermediate in the Calvin-Benson-Bassham cycle was a testament to the power of new analytical techniques and a systematic, logical approach to unraveling complex biochemical pathways. The elegant pulse-chase experiments using ¹⁴CO₂, coupled with the resolving power of two-dimensional paper chromatography, allowed researchers to visualize the flow of carbon in photosynthesis for the first time. This foundational work not only elucidated the mechanism of carbon fixation in plants but also laid the groundwork for decades of research in photosynthesis, bioenergy, and crop improvement. The identification of Ru5P and the enzymes that act upon it, such as phosphoribulokinase, filled in a critical piece of the puzzle, completing our understanding of how the photosynthetic machinery regenerates the essential CO₂ acceptor, ensuring the continuous assimilation of carbon from the atmosphere into the biosphere.

References

- 1. researchgate.net [researchgate.net]

- 2. Deciphering the Benson-Bassham-Calvin Cycle - Encyclopedia of the Environment [encyclopedie-environnement.org]

- 3. researchgate.net [researchgate.net]

- 4. The Calvin Cycle, Continued – Biosciences Area [biosciences.lbl.gov]

- 5. Calvin Cycle | BioNinja [old-ib.bioninja.com.au]

- 6. esalq.usp.br [esalq.usp.br]

- 7. Calvin cycle - Wikipedia [en.wikipedia.org]

The Pivotal Role of D-Ribulose 5-Phosphate in the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway (PPP) represents a critical hub in cellular metabolism, orchestrating the interconversion of sugar phosphates to meet the biosynthetic and bioenergetic needs of the cell. At the heart of this intricate network lies D-Ribulose 5-phosphate (Ru5P), the product of the oxidative PPP and the primary substrate for the non-oxidative reactions. This technical guide provides an in-depth exploration of the role of Ru5P, detailing its enzymatic conversions, the kinetic properties of the involved enzymes, and the regulatory logic that governs carbon flux through this pathway. We present quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for key assays, and visual diagrams of the metabolic and regulatory logic to serve as a comprehensive resource for professionals in biomedical research and drug development.

Introduction: this compound as the Gateway to the Non-Oxidative PPP

The pentose phosphate pathway (PPP) is a metabolic pathway that runs parallel to glycolysis, diverging at the level of glucose-6-phosphate.[1][2] It is canonically divided into two phases: the oxidative and the non-oxidative. The oxidative phase is an irreversible process that generates NADPH, a critical reducing equivalent for antioxidant defense and reductive biosynthesis, and produces the five-carbon sugar phosphate, this compound (Ru5P).[1][2]

Ru5P stands at a crucial metabolic crossroads, serving as the exclusive entry point into the non-oxidative PPP. This phase is a series of reversible reactions that do not produce NADPH but are essential for:

-

Nucleotide Biosynthesis: Producing D-Ribose 5-phosphate (R5P), the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA, RNA).[3]

-

Glycolytic Intermediates: Regenerating the glycolytic intermediates Fructose 6-phosphate (F6P) and Glyceraldehyde 3-phosphate (G3P), thereby linking pentose metabolism back to central carbon metabolism.[3]

-

Aromatic Amino Acid Synthesis: Providing the precursor Erythrose 4-phosphate (E4P) for the synthesis of aromatic amino acids.[1]

The fate of Ru5P is determined by the cell's metabolic state and is directed by two key enzymes that catalyze its initial interconversion. The flexibility of the non-oxidative PPP allows cells to adapt to varying demands for NADPH, R5P, and ATP.[2]

Enzymatic Conversion of this compound

Ru5P is the substrate for two distinct enzymes that channel it into different metabolic fates within the non-oxidative PPP.

Isomerization to D-Ribose 5-Phosphate (R5P)

Enzyme: Ribose-5-phosphate (B1218738) isomerase (RPI) (EC 5.3.1.6)

This enzyme catalyzes the reversible aldose-ketose isomerization of Ru5P (a ketopentose) to R5P (an aldopentose).[4] This reaction is fundamental for supplying the ribose backbone required for nucleotide and nucleic acid synthesis.[3] In rapidly proliferating cells, such as cancer cells, the demand for R5P is high to support DNA replication and RNA transcription.[3]

Epimerization to D-Xylulose 5-Phosphate (Xu5P)

Enzyme: Ribulose-5-phosphate 3-epimerase (RPE) (EC 5.1.3.1)

RPE catalyzes the reversible epimerization of Ru5P at the C-3 carbon to form D-Xylulose 5-phosphate (Xu5P).[5] Xu5P, along with R5P, is a substrate for the enzyme transketolase, which further interconverts these five-carbon sugars into three- and seven-carbon sugar phosphates (G3P and Sedoheptulose 7-phosphate), ultimately leading to the regeneration of F6P and G3P that can re-enter glycolysis.[2]

The diagram below illustrates the central position of Ru5P and its conversion by RPI and RPE.

Regulation of Carbon Flux from this compound

The flux of carbon from Ru5P into either R5P or Xu5P is not primarily regulated by allosteric effectors on RPI or RPE. Instead, it is largely controlled by two main factors:

-

Substrate Availability: The rate of the oxidative PPP, which is tightly regulated by the cellular NADPH/NADP⁺ ratio, determines the supply of Ru5P.[1] High demand for NADPH (low NADPH/NADP⁺ ratio) activates Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative phase, leading to increased production of Ru5P.

-

Product Removal: The reversible nature of the RPI and RPE reactions means that the direction of flux is governed by the law of mass action. The subsequent consumption of R5P for nucleotide synthesis or the utilization of both R5P and Xu5P by transketolase and transaldolase pulls the reactions forward.[4][5] For instance, in a cell actively synthesizing DNA, the rapid consumption of R5P will drive the isomerization of Ru5P towards R5P.

The following diagram illustrates the logical relationship between cellular needs, the oxidative PPP, and the fate of Ru5P.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the dynamics of the non-oxidative PPP and for developing metabolic models.

Enzyme Kinetic Parameters

The following table summarizes selected kinetic parameters for Ribose-5-phosphate isomerase (RPI) and Ribulose-5-phosphate 3-epimerase (RPE) from various sources. These values can vary significantly depending on the organism, isoenzyme, and assay conditions.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| RPI (Type A) | E. coli | R5P | 3.1 ± 0.2 | 2100 ± 300 | [6] |

| RPI (Type B) | T. cruzi | R5P | 4.0 | - | [7] |

| Ru5P | 1.4 | - | [7] | ||

| RPE | Human (Erythrocytes) | Ru5P | - | - | [8] |

| RPE | P. falciparum | Ru5P | - | - | [9] |

Note: Comprehensive kinetic data for human RPI and RPE is limited in the literature. The provided data from various organisms illustrates the range of activities.

Metabolite Concentrations and Metabolic Flux

Intracellular concentrations of PPP intermediates are typically low, and their turnover is high. Metabolic flux analysis, often using 13C-labeled glucose, provides a dynamic measure of the pathway's activity.

| Cell Type | Condition | Metabolite | Concentration (nmol/g) | Flux (% of Glucose Uptake) | Reference |

| Rat Liver | Fed | Ribulose 5-Phosphate | 5.8 ± 0.2 | - | |

| Fed | Xylulose 5-Phosphate | 8.6 ± 0.3 | - | ||

| Fed | Ribose 5-Phosphate | 38.2 ± 1.2 | - | ||

| Human Cancer Cells (various) | Proliferating | - | - | 5-30% | [10] |

| Human Mammary Epithelial Cells (tumorigenic) | Proliferating | - | Increased Oxidative PPP Flux | - | [11] |

Note: Flux through the PPP is highly variable and depends on the cell type and its metabolic state. Cancer cells, in particular, often exhibit an upregulated PPP flux to support their high proliferative rate and manage oxidative stress.[10]

Experimental Protocols

Accurate measurement of enzyme activities and metabolite levels is essential for studying the non-oxidative PPP. Below are detailed methodologies for key experiments.

Metabolite Extraction from Cultured Cells for LC-MS/MS Analysis

This protocol is designed for the rapid quenching of metabolism and extraction of polar metabolites, including sugar phosphates, from adherent or suspension-cultured mammalian cells.

Materials:

-

Ice-cold 0.9% NaCl solution

-

Pre-chilled (-80°C) extraction solvent: 80% Methanol (B129727) / 20% Water (v/v)

-

Cell scraper (for adherent cells)

-

Refrigerated centrifuge (4°C)

-

Dry ice

Procedure:

-

Quenching:

-

Adherent Cells: Aspirate the culture medium. Immediately place the culture dish on a bed of dry ice. Wash the cells twice with ice-cold 0.9% NaCl, aspirating completely after each wash.

-

Suspension Cells: Transfer cell suspension to a pre-chilled tube. Pellet cells by centrifugation (~200 x g, 2 min, 4°C). Aspirate supernatant and wash the pellet twice with ice-cold 0.9% NaCl, centrifuging and aspirating after each wash.

-

-

Extraction:

-

Add 1 mL of pre-chilled (-80°C) 80% methanol to the cell pellet or plate.

-

For adherent cells, scrape the cells into the solvent. For suspension cells, vigorously resuspend the pellet.

-

Transfer the cell lysate/suspension to a microcentrifuge tube.

-

-

Protein Precipitation:

-

Vortex the tube for 10 minutes at 4°C.

-

Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

-

Store the extracts at -80°C until LC-MS/MS analysis.

-

Quantification of Sugar Phosphates by Ion-Pair LC-MS/MS

This method allows for the sensitive and specific quantification of challenging polar and anionic metabolites like Ru5P, R5P, and Xu5P.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column suitable for high pH (e.g., Agilent Zorbax Extend-C18, Waters ACQUITY T3)

-

Mobile Phase A: 10 mM Tributylamine (TBA) and 15 mM Acetic Acid in 95:5 Water:Methanol

-

Mobile Phase B: 2-Propanol or Acetonitrile

-

Flow Rate: 0.2 - 0.4 mL/min

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to resolve the sugar phosphate isomers.

-

Column Temperature: 30-40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each sugar phosphate (e.g., for pentose phosphates, m/z 229 -> m/z 97).

-

Data Analysis: Quantify metabolites using a calibration curve generated from authentic standards and normalize to an internal standard.

Coupled Spectrophotometric Assay for Ribulose-5-Phosphate 3-Epimerase (RPE)

This continuous assay measures RPE activity by coupling the formation of its product, Xu5P, to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[12]

Principle:

-

RPE: this compound → D-Xylulose 5-Phosphate

-

Transketolase (TK): D-Xylulose 5-Phosphate + D-Ribose 5-Phosphate → Sedoheptulose 7-Phosphate + Glyceraldehyde 3-Phosphate (G3P)

-

Triosephosphate Isomerase (TPI): G3P → Dihydroxyacetone Phosphate (DHAP)

-

α-Glycerophosphate Dehydrogenase (α-GDH): DHAP + NADH + H⁺ → α-Glycerophosphate + NAD⁺

Assay Mixture (Final Concentrations):

-

58 mM Glycylglycine buffer, pH 7.7

-

1.7 mM this compound (Substrate)

-

1.7 mM D-Ribose 5-Phosphate (TK co-substrate)

-

15 mM MgCl₂

-

0.002% (w/v) Thiamine Pyrophosphate (TPP, TK cofactor)

-

0.13 mM NADH

-

0.5 units Transketolase

-

5 units Triosephosphate Isomerase / α-Glycerophosphate Dehydrogenase (typically a combined reagent)

-

Sample containing RPE enzyme

Procedure:

-

Prepare a master mix of all reagents except the substrate (Ru5P) and the enzyme sample in a cuvette.

-

Add the enzyme sample and incubate for 2-3 minutes to establish a baseline.

-

Initiate the reaction by adding this compound.

-

Immediately mix by inversion and place the cuvette in a spectrophotometer set to 340 nm.

-

Record the decrease in absorbance at 340 nm over time.

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. Enzyme activity is proportional to this rate.

The following workflow diagram summarizes the key steps in the experimental analysis of the non-oxidative PPP.

Conclusion and Future Directions

This compound is the indispensable link between the NADPH-producing oxidative phase and the biosynthetic non-oxidative phase of the pentose phosphate pathway. The enzymatic control of its fate by ribose-5-phosphate isomerase and ribulose-5-phosphate 3-epimerase allows the cell to dynamically shift carbon flux to satisfy its immediate needs for nucleotide precursors or glycolytic intermediates. For researchers and drug development professionals, understanding the regulation and kinetics of this metabolic node is paramount. Upregulation of the PPP is a known hallmark of many cancers, making the enzymes that control the fate of Ru5P potential therapeutic targets.[10] Future research should focus on elucidating the specific kinetic and regulatory properties of human RPI and RPE isoenzymes in various disease states and on developing potent and specific inhibitors to modulate the flux through this critical metabolic pathway. The protocols and data presented in this guide provide a foundational resource for pursuing these important research and development goals.

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 4. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 5. Phosphopentose epimerase - Wikipedia [en.wikipedia.org]

- 6. Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures of type B ribose 5-phosphate isomerase from Trypanosoma cruzi shed light on the determinants of sugar specificity in the structural family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification, properties and assay of this compound 3-epimerase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of a ribulose 5-phosphate 3-epimerase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Pentose Phosphate Pathway as a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring cancer metabolism through isotopic tracing and metabolic flux analysis [dspace.mit.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Biosynthesis of D-Ribulose 5-Phosphate: A Comparative Analysis of Prokaryotic and Eukaryotic Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-Ribulose 5-phosphate (Ru5P) is a pivotal intermediate in central carbon metabolism, serving as the precursor for nucleotide biosynthesis and a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP). This technical guide provides a comprehensive examination of the biosynthetic pathways of Ru5P in prokaryotes and eukaryotes, highlighting the conserved core mechanisms and significant variations across these domains of life. We delve into the enzymatic reactions, regulatory strategies, and subcellular organization of the canonical pentose phosphate pathway. Furthermore, this document outlines alternative routes for Ru5P synthesis that have been identified in certain prokaryotes, offering a broader perspective on the metabolic plasticity of microorganisms. Quantitative data on enzyme kinetics are presented for comparative analysis. Detailed experimental protocols for key analytical techniques, including metabolic flux analysis and enzyme activity assays, are provided to facilitate further research in this area. Finally, signaling and metabolic pathway diagrams are rendered using the Graphviz DOT language to visually articulate the complex relationships discussed.

Introduction

The biosynthesis of this compound (Ru5P) is a fundamental metabolic process conserved across all domains of life.[1][2][3] Ru5P is a five-carbon sugar phosphate that primarily serves two critical cellular functions: as a precursor for the synthesis of nucleotides and nucleic acids, and as an intermediate in the pentose phosphate pathway (PPP), a central route for generating NADPH for reductive biosynthesis and antioxidant defense.[1][4][5] While the core enzymatic steps leading to Ru5P are largely conserved, significant differences exist between prokaryotes and eukaryotes in terms of pathway organization, regulation, and the presence of alternative biosynthetic routes. Understanding these differences is crucial for fields ranging from microbiology and metabolic engineering to drug development, where enzymes of the PPP are considered potential therapeutic targets.

This guide offers a detailed comparative analysis of Ru5P biosynthesis, focusing on the well-established pentose phosphate pathway and highlighting the variations that distinguish prokaryotic and eukaryotic systems.

The Canonical Pentose Phosphate Pathway (PPP)

The primary and most widespread pathway for the synthesis of this compound is the pentose phosphate pathway, also known as the phosphogluconate pathway or the hexose (B10828440) monophosphate shunt.[3][6] The PPP is a cytosolic pathway in most organisms and is divided into two distinct phases: the oxidative phase and the non-oxidative phase.[3][5][6]

The Oxidative Phase: An Irreversible Route to this compound

The oxidative phase of the PPP is responsible for the direct synthesis of Ru5P from glucose-6-phosphate (G6P) and is characterized by the production of NADPH. This phase is essentially irreversible and consists of three main enzymatic reactions:[5]

-

Oxidation of Glucose-6-Phosphate: The committed and rate-limiting step of the PPP is the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, catalyzed by glucose-6-phosphate dehydrogenase (G6PDH) . This reaction reduces NADP+ to NADPH.[7][8]

-

Hydrolysis of 6-Phosphoglucono-δ-lactone: The lactone is then hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase (6PGL) . This reaction can also occur spontaneously.[1]

-

Oxidative Decarboxylation of 6-Phosphogluconate: The final step of the oxidative phase is the oxidative decarboxylation of 6-phosphogluconate to yield this compound, carbon dioxide, and a second molecule of NADPH. This reaction is catalyzed by 6-phosphogluconate dehydrogenase (6PGDH) .

The Non-Oxidative Phase: Reversible Interconversions of Sugar Phosphates

The non-oxidative phase of the PPP consists of a series of reversible sugar phosphate interconversions catalyzed by two key enzymes: transketolase (TKT) and transaldolase (TAL) .[5] This phase allows for the conversion of Ru5P into other important intermediates, including:

-

Ribose-5-phosphate (B1218738) (R5P): An isomer of Ru5P, essential for nucleotide and nucleic acid synthesis. The isomerization is catalyzed by ribose-5-phosphate isomerase (RPI) .

-

Xylulose-5-phosphate (Xu5P): An epimer of Ru5P, formed by the action of ribulose-5-phosphate 3-epimerase (RPE) .

-

Fructose-6-phosphate (B1210287) (F6P) and Glyceraldehyde-3-phosphate (GAP): Intermediates of glycolysis, allowing the PPP to interface with the central glycolytic pathway.

-

Erythrose-4-phosphate (E4P): A precursor for the synthesis of aromatic amino acids in many microorganisms and plants.[4]

-

Sedoheptulose-7-phosphate (S7P): A seven-carbon sugar phosphate intermediate.

The reversibility of the non-oxidative phase allows the cell to adapt the output of the PPP to its specific metabolic needs. For instance, if the demand for NADPH is higher than for ribose-5-phosphate, the excess Ru5P can be converted back into glycolytic intermediates.

Comparative Analysis: Prokaryotes vs. Eukaryotes

While the fundamental architecture of the PPP is conserved, notable differences exist between prokaryotes and eukaryotes.

Subcellular Localization

-

Prokaryotes: In prokaryotic organisms, all the enzymes of the pentose phosphate pathway are located in the cytosol .

-

Eukaryotes: In most eukaryotic cells, the PPP enzymes are also primarily found in the cytosol .[1][3] However, a significant exception is found in plants and some parasitic protozoa . In plants, the majority of the PPP steps, particularly the oxidative phase, occur in plastids (e.g., chloroplasts), in addition to the cytosolic pathway.[1][3][9] This compartmentalization is crucial for providing NADPH for biosynthetic processes within the plastids, such as fatty acid synthesis and nitrogen assimilation. In some parasitic protozoa, PPP enzymes have been found within glycosomes .[1]

Alternative Pathways for this compound Biosynthesis in Prokaryotes

A key distinction between prokaryotes and eukaryotes is the presence of alternative pathways for pentose phosphate synthesis in some prokaryotes, particularly in the domain Archaea.

-

Reverse Ribulose Monophosphate (RuMP) Pathway: Many archaea lack a complete non-oxidative PPP. Instead, they are proposed to synthesize Ru5P via a reverse RuMP pathway .[2][10] This pathway converts fructose-6-phosphate to Ru5P.

-

Pentose Bisphosphate Pathway: Some archaea, like those in the order Thermococcales, utilize a pentose bisphosphate pathway for nucleoside degradation, which involves ribose-1,5-bisphosphate and ribulose-1,5-bisphosphate.[11][12]

-

Alternative Non-Oxidative PPP in Bacteria: Some bacteria can utilize alternative configurations of the non-oxidative PPP. For instance, in Escherichia coli, the disruption of the canonical PPP can lead to the activation of an alternative anabolic synthesis of pentose phosphates.[13]

Enzyme Variations

While the core functions of the PPP enzymes are conserved, there can be structural and regulatory differences between prokaryotic and eukaryotic orthologs. For example, sequence analyses of transketolase genes from yeasts have shown them to be more closely related to those from prokaryotes than from other eukaryotes.[14][15] Additionally, a novel type of glucose-6-phosphate dehydrogenase has been identified in the archaeon Haloferax volcanii, indicating evolutionary divergence in the oxidative PPP.[16]

Regulation of this compound Biosynthesis

The biosynthesis of Ru5P via the PPP is tightly regulated to meet the cell's metabolic demands.

-

Primary Regulation Point: The primary site of regulation is the first committed step of the oxidative phase, catalyzed by glucose-6-phosphate dehydrogenase (G6PDH) .[3][5]

-

Feedback Inhibition by NADPH: G6PDH is allosterically inhibited by high levels of its product, NADPH .[3][5][6] A high NADPH/NADP+ ratio signals that the cell has a sufficient supply of reducing power, thus slowing down the PPP. Conversely, a low NADPH/NADP+ ratio stimulates G6PDH activity.

-

Transcriptional Regulation: In some organisms, the expression of PPP enzyme-encoding genes is subject to transcriptional regulation. For example, in E. coli, the expression of zwf (encoding G6PDH) can be influenced by metabolic conditions.[10]

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in the non-oxidative pentose phosphate pathway in a representative prokaryote (Escherichia coli) and a eukaryote (mammalian liver).

Table 1: Kinetic Properties of Transaldolase

| Organism/Tissue | Substrate | Apparent Km (µM) |

| Escherichia coli (Transaldolase B) | Fructose-6-phosphate | 1200 |

| Erythrose-4-phosphate | 90 | |

| D,L-Glyceraldehyde-3-phosphate | 38 | |

| Sedoheptulose-7-phosphate | 285 | |

| Rat Liver | Fructose-6-phosphate | 300 - 350 |

| Erythrose-4-phosphate | 130 |

Data for E. coli from Schörken et al. (1998)[17]. Data for Rat Liver from Heinrich et al. (1976)[18].

Table 2: Kinetic Properties of Transketolase

| Organism/Tissue | Substrate | Apparent Km (µM) |

| Rat Liver | Ribose-5-phosphate | 300 |

| Xylulose-5-phosphate | 500 |

Data from Heinrich et al. (1976)[18].

Experimental Protocols

Metabolic Flux Analysis (MFA) using 13C-Labeled Glucose

This protocol provides a generalized workflow for quantifying the metabolic flux through the pentose phosphate pathway using stable isotope tracers.[19][20][21][22]

1. Cell Culture and Isotope Labeling:

- Seed cells to achieve exponential growth at the time of harvest.

- Prepare a culture medium with a known concentration of a 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or [U-13C6]glucose).

- Incubate the cells in the labeled medium for a duration sufficient to reach isotopic steady state (typically determined empirically, often 8-24 hours).[22]

2. Metabolism Quenching and Metabolite Extraction:

- Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.[21]

- Immediately add a cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) to the cells.[21]

- Scrape the cells and collect the lysate.

- Centrifuge the lysate at high speed and low temperature to pellet cell debris.

- Collect the supernatant containing the intracellular metabolites.

- The extract can be stored at -80°C until analysis.[21]

3. Sample Preparation and Analysis by Mass Spectrometry (MS):

- Dry the metabolite extract, for instance, using a vacuum concentrator.

- For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility (e.g., using silylation reagents).[20]

- Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key PPP and glycolytic intermediates.

4. Data Analysis and Flux Calculation:

- Correct the raw mass isotopomer data for the natural abundance of 13C.

- Use computational models and software to calculate the metabolic fluxes through the different branches of the PPP based on the measured mass isotopomer distributions.

Spectrophotometric Assay of Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

This protocol describes a common method for measuring the enzymatic activity of G6PDH.[7][8][23][24]

Principle: The activity of G6PDH is determined by monitoring the rate of NADP+ reduction to NADPH, which results in an increase in absorbance at 340 nm.[7][8]

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm.

-

Cuvettes.

-

Assay Buffer (e.g., Tris-HCl, pH 7.4-8.0).

-

Glucose-6-phosphate (G6P) solution.

-

NADP+ solution.

-

Cell-free extract or purified enzyme solution.

Procedure:

-

Set the spectrophotometer to a wavelength of 340 nm.

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NADP+ solution, and the enzyme sample.

-

Prepare a blank reaction mixture without the G6P substrate to measure any background NADP+ reduction.

-

Initiate the reaction by adding the G6P solution to the sample cuvette and mix thoroughly.

-

Immediately start monitoring the increase in absorbance at 340 nm over time.

-

Calculate the rate of change in absorbance (ΔA340/minute) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M-1cm-1 at 340 nm).

Calculation of Specific Activity:

-

One unit (U) of G6PDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of NADP+ per minute under the specified assay conditions.

-

The specific activity is expressed as units of activity per milligram of protein (U/mg protein).

Mandatory Visualizations

The following diagrams were generated using the Graphviz DOT language to illustrate the key pathways and workflows discussed in this guide.

Caption: Oxidative Phase of the Pentose Phosphate Pathway.

Caption: Non-Oxidative Phase of the Pentose Phosphate Pathway.

Caption: Generalized Workflow for 13C-Metabolic Flux Analysis.

Conclusion

The biosynthesis of this compound is a cornerstone of cellular metabolism, intricately linked to nucleotide synthesis, redox balance, and the production of biosynthetic precursors. While the canonical pentose phosphate pathway provides a conserved framework for Ru5P production in both prokaryotes and eukaryotes, significant variations exist. The subcellular compartmentalization in eukaryotes, particularly plants, and the presence of alternative biosynthetic routes in prokaryotes, especially archaea, underscore the evolutionary adaptability of central carbon metabolism. A thorough understanding of these pathways, supported by quantitative data and robust experimental methodologies, is essential for advancing our knowledge in metabolic engineering, disease biology, and the development of novel therapeutic strategies targeting cellular metabolism. The comparative insights and detailed protocols provided in this guide aim to serve as a valuable resource for researchers in these fields.

References

- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.libretexts.org [med.libretexts.org]

- 6. microbenotes.com [microbenotes.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. en.bio-protocol.org [en.bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A non-carboxylating pentose bisphosphate pathway in halophilic archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The oxidative pentose phosphate pathway in the haloarchaeon Haloferax volcanii involves a novel type of glucose-6-phosphate dehydrogenase--The archaeal Zwischenferment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transaldolase B of Escherichia coli K-12: cloning of its gene, talB, and characterization of the enzyme from recombinant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. spectrum-diagnostics.com [spectrum-diagnostics.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of D-Ribulose 5-phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose 5-phosphate (Ru5P) is a pivotal intermediate in central carbon metabolism, playing a crucial role in both the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle.[1][2] In the pentose phosphate pathway, it serves as the precursor for the synthesis of nucleotide building blocks, such as ribose 5-phosphate, and is central to the production of NADPH for reductive biosynthesis and antioxidant defense.[2] In photosynthetic organisms, Ru5P is the substrate for the synthesis of ribulose-1,5-bisphosphate, the primary acceptor of carbon dioxide in the Calvin cycle. Given its central metabolic position, a thorough understanding of its chemical structure and stereochemistry is paramount for researchers in biochemistry, drug discovery, and metabolic engineering.

This technical guide provides a comprehensive overview of the chemical and stereochemical properties of this compound, including its structural representations, key quantitative data, and summaries of experimental protocols for its synthesis and analysis.

Chemical Structure and Stereochemistry

This compound is a phosphorylated ketopentose. Its structure is characterized by a five-carbon backbone with a ketone group at the C2 position and a phosphate group esterified to the hydroxyl group at the C5 position.

Systematic Name (IUPAC): {[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl]oxy}phosphonic acid[3]

Molecular Formula: C₅H₁₁O₈P[3]

Stereochemistry

The stereochemistry of this compound is defined by the chiral centers at C3 and C4. The "D" designation refers to the configuration at the chiral center furthest from the carbonyl group (C4), which is analogous to that of D-glyceraldehyde. The hydroxyl group at C3 is oriented to the right in the Fischer projection.

Structural Representations

This compound can be represented in several ways, each highlighting different aspects of its structure.

1. Fischer Projection (Acyclic Form): This representation illustrates the linear form of the molecule and clearly shows the stereochemical configuration at each chiral center.

2. Haworth Projection (Cyclic Furanose Form): In solution, this compound can exist in equilibrium with its cyclic furanose forms (α-D-ribulofuranose 5-phosphate and β-D-ribulofuranose 5-phosphate). The Haworth projection represents this five-membered ring structure. The formation of the hemiketal occurs between the C2 ketone and the C5 hydroxyl group.

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 230.11 g/mol | [3] |

| Monoisotopic Mass | 230.01915430 Da | [3] |

| Molecular Formula | C₅H₁₁O₈P | [3] |

| CAS Number | 551-85-9 | [3] |

| GC-MS m/z | 357.0, 147.0, 358.0, 103.0, 89.0 | [3] |

Signaling Pathways and Logical Relationships

The interconversion between the linear and cyclic forms of this compound is a fundamental equilibrium in solution. The following diagram illustrates this relationship.

References

Thermodynamic Landscape of D-Ribulose 5-Phosphate Enzymatic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of key enzymatic reactions involving D-Ribulose 5-phosphate (Ru5P), a critical intermediate in central carbon metabolism. Understanding the energetics of these reactions is paramount for researchers in metabolic engineering, drug discovery, and systems biology, as it governs the directionality and regulation of crucial pathways such as the Pentose Phosphate (B84403) Pathway (PPP) and the Calvin Cycle. This document summarizes quantitative thermodynamic data, details relevant experimental protocols, and provides visual representations of the involved metabolic pathways and experimental workflows.

Thermodynamic Data of this compound Enzymatic Reactions

The following tables summarize the available quantitative thermodynamic data for the principal enzymatic reactions in which this compound is a substrate or product. The data includes the standard transformed Gibbs free energy change (ΔrG'°), the standard reaction enthalpy change (ΔrH°), the standard reaction entropy change (ΔrS°), and the apparent equilibrium constant (K'eq).

Table 1: Thermodynamic Properties of Ribulose-5-Phosphate Isomerase Reaction

| Parameter | Value | Conditions | Reference |

| ΔrG'° | 2.4 kJ/mol | pH 7.0, 298.15 K, I = 0.25 M | [1] |

| K'eq | 0.37 | pH 7.0, 298.15 K, I = 0.25 M | [1] |

Table 2: Thermodynamic Properties of Ribulose-5-Phosphate 3-Epimerase Reaction

| Parameter | Value | Conditions | Reference |

| ΔrG'° | -1.1 kJ/mol | pH 7.0, 298.15 K, I = 0.25 M | [1] |

| K'eq | 1.56 | pH 7.0, 298.15 K, I = 0.25 M | [1] |

Table 3: Thermodynamic Properties of Phosphoribulokinase Reaction

| Parameter | Value | Conditions | Reference |

| ΔrG'° | -23.9 kJ/mol | pH 7.0, 298.15 K, I = 0.25 M | [1] |

| K'eq | 1.5 x 104 | pH 7.0, 298.15 K, I = 0.25 M | [1] |

Table 4: Standard Transformed Gibbs Energies (ΔrG'°) of Key Pentose Phosphate Pathway and Calvin Cycle Reactions at Various pH values (T = 298.15 K, I = 0.25 M)

| EC Number | Reaction | ΔrG'° (kJ/mol) at pH 5.0 | ΔrG'° (kJ/mol) at pH 7.0 | ΔrG'° (kJ/mol) at pH 9.0 | Reference |

| 5.3.1.6 | This compound = D-Ribose 5-phosphate | 2.4 | 2.4 | 2.4 | [1] |

| 5.1.3.1 | This compound = D-Xylulose 5-phosphate | -1.1 | -1.1 | -1.1 | [1] |

| 2.7.1.19 | ATP + this compound = ADP + D-Ribulose 1,5-bisphosphate | -29.3 | -23.9 | -22.3 | [1] |

| 2.2.1.1 | D-Ribose 5-phosphate + D-Xylulose 5-phosphate = Sedoheptulose 7-phosphate + D-Glyceraldehyde 3-phosphate | -6.3 | -6.3 | -6.3 | [1] |

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic parameters for enzymatic reactions requires precise and robust experimental methodologies. The following sections detail the protocols for two key techniques: Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event or an enzymatic reaction, allowing for the determination of binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). For enzyme kinetics, ITC can be used to determine Michaelis-Menten parameters (Km and kcat) and the enthalpy of the reaction (ΔHrxn).[2][3]

Detailed Methodology for ITC Analysis of a this compound Converting Enzyme:

-

Sample Preparation:

-

Express and purify the enzyme of interest (e.g., Ribulose-5-Phosphate Isomerase) to homogeneity.

-

Prepare a concentrated stock solution of the enzyme in a well-defined buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2). The buffer components should have low ionization enthalpies to minimize heat signals from buffer protonation/deprotonation.[4]

-

Prepare a concentrated stock solution of the substrate (this compound) in the exact same buffer as the enzyme. Dialyze both the enzyme and substrate against the same buffer batch to ensure a perfect match.

-

Accurately determine the concentrations of the enzyme and substrate using a reliable method (e.g., UV-Vis spectroscopy for the enzyme, and a phosphate assay for the substrate).

-

Thoroughly degas all solutions immediately before the ITC experiment to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Experiment - Multiple Injection Method for Enzyme Kinetics:

-

Set the experimental temperature of the ITC instrument (e.g., 25 °C).

-

Fill the sample cell (typically ~200 µL) with the enzyme solution at a known, low concentration.

-

Fill the injection syringe (typically ~40 µL) with the substrate solution at a concentration significantly higher than the enzyme concentration.

-

Perform a series of small, timed injections of the substrate into the enzyme solution. The time between injections should be sufficient for the reaction rate to reach a steady state but short enough to prevent significant substrate depletion.[5]

-

The heat rate (power) is measured as a function of time. The steady-state heat rate after each injection is proportional to the reaction velocity.

-

-

Data Analysis:

-

Integrate the heat rate data for each injection to determine the heat produced per unit time (dQ/dt).

-

Convert the heat rate to reaction velocity (v) using the molar enthalpy of the reaction (ΔHrxn). ΔHrxn is determined in a separate experiment where the substrate is completely converted to product.

-

Plot the reaction velocity (v) against the substrate concentration in the cell after each injection.

-

Fit the resulting data to the Michaelis-Menten equation to determine Km and Vmax. kcat can then be calculated from Vmax and the enzyme concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For enzymatic reactions, NMR can be used to monitor the concentrations of substrates and products over time, allowing for the determination of reaction kinetics and equilibrium constants.[6] 31P NMR is particularly useful for reactions involving phosphorylated intermediates like this compound.

Detailed Methodology for 31P NMR Analysis of a this compound Enzymatic Reaction:

-

Sample Preparation:

-

Prepare a reaction mixture containing the substrate (this compound) at a known concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2) prepared in D2O for the NMR lock.

-

Include a known concentration of an internal standard (e.g., phosphonoacetic acid) that has a 31P resonance that does not overlap with the signals of the substrate or product.

-

Place the reaction mixture in an NMR tube and acquire a baseline 31P NMR spectrum before adding the enzyme.

-

-

NMR Data Acquisition:

-

Initiate the reaction by adding a small, known amount of the enzyme to the NMR tube.

-

Immediately begin acquiring a series of one-dimensional 31P NMR spectra at regular time intervals. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to provide a good signal-to-noise ratio in a reasonable amount of time.

-

Continue acquiring spectra until the reaction reaches equilibrium, as indicated by no further changes in the relative intensities of the substrate and product signals.

-

-

Data Analysis:

-

Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

-

Integrate the signals corresponding to the substrate and product in each spectrum.

-

Use the integral values and the known concentration of the internal standard to determine the concentrations of the substrate and product at each time point.

-

Plot the concentrations of the substrate and product as a function of time to obtain reaction progress curves. These curves can be fitted to appropriate kinetic models to determine rate constants.

-

From the concentrations of substrate and product at equilibrium, calculate the apparent equilibrium constant (K'eq).

-

The standard transformed Gibbs free energy change (ΔrG'°) can then be calculated using the equation: ΔrG'° = -RT ln(K'eq), where R is the gas constant and T is the absolute temperature.

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving this compound and a general workflow for the experimental determination of thermodynamic properties.

Pentose Phosphate Pathway (PPP)

Caption: The Pentose Phosphate Pathway, highlighting the central role of this compound.

Calvin Cycle

Caption: The Calvin Cycle, showing the regeneration of Ribulose 1,5-bisphosphate from this compound.

Experimental Workflow for Thermodynamic Analysis

Caption: A generalized workflow for the experimental determination of thermodynamic properties of enzymatic reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme kinetics assays with MicroCal ITC systems Part 2: Methods | Malvern Panalytical [malvernpanalytical.com]

- 3. ichorlifesciences.com [ichorlifesciences.com]

- 4. scispace.com [scispace.com]

- 5. tainstruments.com [tainstruments.com]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of D-Ribulose 5-Phosphate in the Calvin-Benson Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of D-Ribulose 5-phosphate (Ru5P) within the regenerative phase of the Calvin-Benson cycle. As a key intermediate, the efficient synthesis and conversion of Ru5P are paramount to maintaining the cycle's continuity and, consequently, the overall rate of carbon fixation in photosynthetic organisms. This document provides a comprehensive overview of the enzymatic reactions involving Ru5P, quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for relevant enzyme assays, and a visual representation of its central role in the pathway.

Introduction: The Regenerative Heart of Photosynthesis

The Calvin-Benson cycle, the primary pathway for carbon fixation, is divided into three key phases: carboxylation, reduction, and regeneration. While the carboxylation of Ribulose-1,5-bisphosphate (RuBP) by RuBisCO is often considered the rate-limiting step, the regeneration of RuBP is equally crucial for sustained photosynthetic activity. This compound stands as the direct precursor to RuBP, marking its formation and subsequent phosphorylation as a critical control point in the cycle. The regeneration phase ensures a continuous supply of the CO2 acceptor molecule, thereby directly influencing the efficiency of carbon assimilation.

The Synthesis and Conversion of this compound

This compound is synthesized from two other pentose (B10789219) phosphates: D-Xylulose 5-phosphate (Xu5P) and D-Ribose 5-phosphate (R5P). These conversions are catalyzed by two distinct enzymes:

-

This compound 3-epimerase (RPE): This enzyme catalyzes the reversible epimerization of Xu5P to Ru5P. RPE plays a significant role in partitioning carbon flow between the Calvin-Benson cycle and the oxidative pentose phosphate (B84403) pathway (OPPP), where it catalyzes the reverse reaction.[1][2]

-

Ribose-5-phosphate isomerase (RPI): RPI catalyzes the reversible isomerization of R5P to Ru5P. Similar to RPE, RPI is an amphibolic enzyme, participating in both photosynthetic and respiratory metabolic pathways.[1][2]

Once synthesized, Ru5P is rapidly phosphorylated to regenerate RuBP in an ATP-dependent reaction:

-

Phosphoribulokinase (PRK): This enzyme catalyzes the phosphorylation of Ru5P at the C1 position, yielding RuBP and ADP.[1][2][3] PRK is a key regulatory enzyme of the Calvin-Benson cycle.

The coordinated action of these three enzymes ensures the efficient regeneration of RuBP, allowing the cycle to continue.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism and the concentrations of relevant intermediates within the chloroplast stroma.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | K_m_ | V_max_ (or k_cat_) | Reference |

| Ribose-5-phosphate isomerase (RPI) | Escherichia coli | D-Ribose 5-phosphate | 3.1 mM | 2100 s⁻¹ (k_cat_) | |

| Ribose-5-phosphate isomerase (RPI) | Trypanosoma cruzi | D-Ribose 5-phosphate | 4 mM | - | |

| Ribose-5-phosphate isomerase (RPI) | Trypanosoma cruzi | This compound | 1.4 mM | - | |

| Phosphoribulokinase (PRK) | Heterosigma carterae | This compound | 226 µM | - | |

| Phosphoribulokinase (PRK) | Heterosigma carterae | ATP | 208 µM | - | |

| Phosphoribulokinase (PRK) | Thiobacillus neapolitanus | ATP | 0.7 mM | - |

Table 2: Chloroplast Stroma Metabolite Concentrations

| Metabolite | Concentration (nmol/mg Chlorophyll) | Reference |

| Ribulose-1,5-bisphosphate | 11.1 - 59.7 | |

| Glucose-6-phosphate | 27.2 - 69.2 | |

| Fructose-6-phosphate | 18.9 - 21.7 | |

| Fructose-1,6-bisphosphate | 3.9 - 10.1 | |

| Triose-phosphate | 7.3 - 17.2 | |

| 3-Phosphoglycerate | 33.7 - 66.4 | |

| Ribose-5-phosphate | Accumulates under salt stress | |

| Ribulose-5-phosphate | Accumulates under salt stress |

Signaling Pathways and Logical Relationships

The following diagram illustrates the central position of this compound in the regeneration phase of the Calvin-Benson cycle and its relationship with the preceding and succeeding steps.

Caption: The central role of this compound in the Calvin-Benson cycle.

Experimental Protocols

Detailed methodologies for the key enzymes involved in this compound metabolism are provided below.

Assay for this compound 3-epimerase (RPE)

This protocol is a continuous spectrophotometric rate determination based on a coupled enzyme system.

Principle: The conversion of this compound to D-Xylulose 5-phosphate by RPE is coupled to the transketolase reaction. The glyceraldehyde-3-phosphate (G3P) produced is converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI). DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Reagents:

-

Assay Buffer: 50 mM Glycylglycine, pH 7.7

-

Substrate: 100 mM this compound

-

Coupling Reagents:

-

10 mM D-Ribose 5-phosphate

-

1 mg/mL Thiamine pyrophosphate (TPP)

-

100 mM MgCl₂

-

10 mM NADH

-

Transketolase (TK) solution (e.g., 10 units/mL)

-

α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (α-GDH/TPI) solution (e.g., 10 units/mL of α-GDH)

-

-

Enzyme: Purified or partially purified this compound 3-epimerase

Procedure:

-

Prepare a reaction mixture containing the following in a 1 mL cuvette:

-

850 µL Assay Buffer

-

50 µL 10 mM D-Ribose 5-phosphate

-

10 µL 1 mg/mL TPP

-

50 µL 100 mM MgCl₂

-

20 µL 10 mM NADH

-

10 µL TK solution

-

10 µL α-GDH/TPI solution

-

-

Add 50 µL of the RPE enzyme preparation and mix gently.

-

Initiate the reaction by adding 50 µL of 100 mM this compound.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 30°C) for 5-10 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of RPE activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of this compound to D-Xylulose 5-phosphate per minute under the specified conditions.

Assay for Ribose-5-phosphate Isomerase (RPI)

This protocol describes a direct spectrophotometric assay.

Principle: The product of the isomerization of D-Ribose 5-phosphate, this compound, has a higher molar absorptivity at 290 nm than the substrate. The increase in absorbance at 290 nm is directly proportional to the amount of this compound formed.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

Substrate: 100 mM D-Ribose 5-phosphate

-

Enzyme: Purified or partially purified Ribose-5-phosphate isomerase

Procedure:

-

Prepare a reaction mixture in a 1 mL UV-transparent cuvette containing:

-

950 µL Assay Buffer

-

-

Add an appropriate amount of the RPI enzyme preparation and mix.

-

Establish a baseline reading at 290 nm.

-

Initiate the reaction by adding 50 µL of 100 mM D-Ribose 5-phosphate.

-

Immediately monitor the increase in absorbance at 290 nm at a constant temperature (e.g., 25°C) for 5-10 minutes.

-

Calculate the rate of this compound formation using its molar extinction coefficient at 290 nm. One unit of RPI activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.

Assay for Phosphoribulokinase (PRK)

This protocol is a continuous spectrophotometric rate determination using a coupled enzyme system.

Principle: The ADP produced from the phosphorylation of this compound by PRK is used to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate (B1213749) in a reaction catalyzed by pyruvate kinase (PK). The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 50 mM KCl

-

Substrates:

-

50 mM this compound

-

50 mM ATP

-

-

Coupling Reagents:

-

20 mM Phosphoenolpyruvate (PEP)

-

10 mM NADH

-

Pyruvate kinase (PK) solution (e.g., 10 units/mL)

-

Lactate dehydrogenase (LDH) solution (e.g., 10 units/mL)

-

-

Enzyme: Purified or partially purified Phosphoribulokinase

Procedure:

-

Prepare a reaction mixture containing the following in a 1 mL cuvette:

-

850 µL Assay Buffer

-

20 µL 20 mM PEP

-

20 µL 10 mM NADH

-

10 µL PK solution

-

10 µL LDH solution

-

20 µL 50 mM ATP

-

-

Add an appropriate amount of the PRK enzyme preparation and mix.

-

Establish a baseline reading at 340 nm.

-

Initiate the reaction by adding 20 µL of 50 mM this compound.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for 5-10 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of PRK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.

Conclusion

This compound is a linchpin in the regeneration phase of the Calvin-Benson cycle. The enzymes responsible for its synthesis and subsequent phosphorylation—RPE, RPI, and PRK—are critical for maintaining the flux of carbon through this vital metabolic pathway. Understanding the kinetics and regulation of these enzymes, as well as the in vivo concentrations of their substrates and products, is essential for developing strategies to enhance photosynthetic efficiency. The experimental protocols provided herein offer robust methods for the characterization of these key enzymatic activities, providing a foundation for further research and potential applications in agriculture and biotechnology.

References

An In-Depth Technical Guide on the Regulation of D-Ribulose 5-Phosphate Levels in Response to Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, necessitates a robust and dynamic metabolic response to maintain cellular homeostasis and survival. A critical hub in this response is the pentose (B10789219) phosphate (B84403) pathway (PPP), which provides the cell with reducing power in the form of NADPH and precursors for nucleotide biosynthesis. D-Ribulose (B119500) 5-phosphate (Ru5P) is a key intermediate in the PPP, positioned at the branchpoint between the oxidative and non-oxidative phases. The regulation of Ru5P levels is intricately linked to the cellular redox state and is a crucial determinant of the cell's capacity to mitigate oxidative damage. This technical guide provides a comprehensive overview of the molecular mechanisms governing the regulation of D-Ribulose 5-phosphate levels in response to oxidative stress, with a focus on key signaling pathways, enzymatic control, and experimental methodologies for its investigation.

The Pentose Phosphate Pathway and the Central Role of this compound

The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that is fundamental for cellular adaptation to oxidative stress.[1] It is composed of two distinct branches:

-

The Oxidative Phase: This irreversible phase converts glucose-6-phosphate to this compound, generating two molecules of NADPH. The primary function of the oxidative PPP is to produce NADPH, which is essential for the regeneration of the antioxidant glutathione (B108866) and for reductive biosynthesis.[1][2]

-

The Non-oxidative Phase: This reversible phase interconverts pentose phosphates, including this compound, into intermediates of the glycolytic pathway (fructose-6-phosphate and glyceraldehyde-3-phosphate) or precursors for nucleotide synthesis (ribose-5-phosphate).[1]

This compound is the final product of the oxidative phase and the initial substrate for the non-oxidative phase.[3] Its metabolic fate is determined by the activity of two key enzymes:

-

Ribose-5-phosphate isomerase (RPI): Converts this compound to D-ribose 5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[3]

-

Ribulose-phosphate 3-epimerase (RPE): Converts this compound to D-xylulose (B119806) 5-phosphate, which can then be further metabolized in the non-oxidative PPP.[4][5]

The tight regulation of these enzymes in response to oxidative stress is critical for directing the metabolic flux through the PPP to meet the cell's specific needs, be it for antioxidant defense or for biosynthetic processes.

The NRF2 Signaling Pathway: A Master Regulator of the Oxidative Stress Response

The nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a central role in orchestrating the cellular antioxidant response. Under basal conditions, NRF2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress, KEAP1 is modified, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, inducing their transcription.

A growing body of evidence indicates that NRF2 is a key regulator of the pentose phosphate pathway. NRF2 has been shown to directly upregulate the expression of several key PPP enzymes, including:

-

Glucose-6-phosphate dehydrogenase (G6PD): The rate-limiting enzyme of the oxidative PPP.

-

6-Phosphogluconate dehydrogenase (6PGD): The enzyme that produces this compound.

-

Transketolase (TKT) and Transaldolase (TALDO): Enzymes of the non-oxidative PPP.

By upregulating these enzymes, NRF2 enhances the metabolic flux through the PPP, thereby increasing the production of NADPH to counteract oxidative stress.

Quantitative Changes in this compound and Other PPP Metabolites under Oxidative Stress

While direct quantitative data for this compound under oxidative stress is sparse in the literature, studies on the overall metabolic flux of the pentose phosphate pathway provide valuable insights. Under oxidative stress, a significant rerouting of glucose from glycolysis to the PPP is consistently observed.[6][7] This metabolic shift is crucial for rapidly increasing the production of NADPH for antioxidant defense. The table below summarizes the expected and observed changes in key PPP metabolites in response to oxidative stress based on metabolic modeling and experimental data.[6]

| Metabolite | Expected Change under Oxidative Stress | Rationale |

| Glucose-6-phosphate (G6P) | Increase | Inhibition of downstream glycolytic enzymes and increased glucose uptake. |

| 6-Phosphogluconate (6PG) | Increase | Increased activity of G6PD. |

| This compound (Ru5P) | Increase | Increased activity of 6PGD, the enzyme that produces Ru5P. |

| Ribose-5-phosphate (R5P) | Increase | Increased availability of its precursor, Ru5P. |

| Xylulose-5-phosphate (Xu5P) | Increase | Increased availability of its precursor, Ru5P. |

| NADPH | Decrease initially, then increase | Initial consumption by antioxidant systems, followed by increased production via the PPP. |

| NADP+ | Increase initially, then decrease | Initial increase due to NADPH oxidation, followed by reduction to NADPH. |

Experimental Protocols

**4.1. Induction of Oxidative Stress in Cell Culture using Hydrogen Peroxide (H₂O₂) **

Hydrogen peroxide is a commonly used agent to induce oxidative stress in vitro due to its ability to generate highly reactive hydroxyl radicals.

Materials:

-

Cell line of choice (e.g., human fibroblasts, cancer cell lines)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Hydrogen peroxide (H₂O₂) 30% stock solution

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Preparation of H₂O₂ Working Solution: Immediately before use, prepare a fresh working solution of H₂O₂ by diluting the 30% stock solution in serum-free cell culture medium to the desired final concentration (e.g., 50-1000 µM). The optimal concentration should be determined empirically for each cell line and experimental endpoint.

-